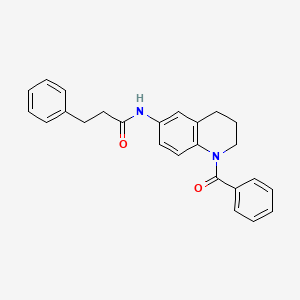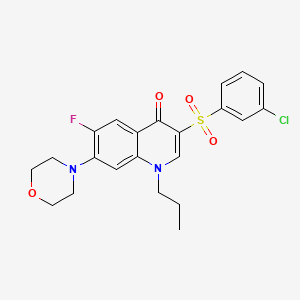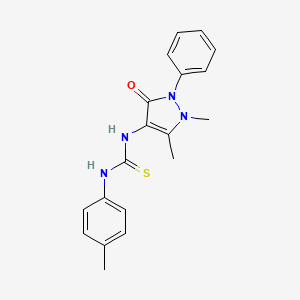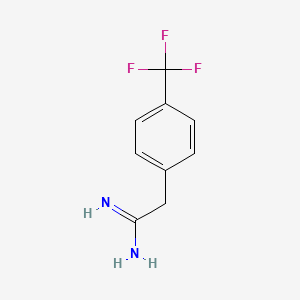
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains a tetrahydroquinoline ring, which is a heterocyclic compound containing a ring of four carbon atoms and one nitrogen atom. This ring is substituted with a benzoyl group at the 1-position and a phenylpropanamide group at the 6-position.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on the conditions and the reagents used. The presence of the amide group suggests that it could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine . The benzoyl group might also undergo various substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Tetrahydroisoquinolines in Therapeutics
THIQ derivatives are esteemed as 'privileged scaffolds' in drug discovery, meaning their structure is a frequent component of molecules with a broad range of biological activities. Initially associated with neurotoxic effects, further research has unveiled their potential in preventing Parkinsonism, showcasing the dual nature of THIQ compounds in neurological contexts. The approval of trabectedin (a THIQ derivative) for soft tissue sarcomas underscores the significant anticancer potential within this class. Moreover, THIQs have been investigated for their efficacy against infectious diseases like malaria, tuberculosis, and various viral infections, highlighting their broad-spectrum therapeutic utility (Singh & Shah, 2017).
Isoquinoline Derivatives in Modern Therapeutics
Isoquinoline, a close relative to the THIQ structure, demonstrates a wide array of biological activities, including anti-fungal, anti-Parkinsonism, anti-tubercular, and anti-tumor effects. This suggests that modifications on the isoquinoline scaffold, akin to those in THIQs, could yield potent therapeutic agents. The structural versatility of isoquinoline and its derivatives allows for significant pharmacological exploration, indicating a potential for similar applications in N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide (Danao et al., 2021).
Applications in Anticoagulation and Cardiovascular Diseases
The development of small-molecule inhibitors targeting coagulation factors demonstrates the therapeutic relevance of THIQ derivatives in cardiovascular diseases. Such studies emphasize the importance of structural specificity in drug design, showcasing the THIQ scaffold's capacity to yield compounds with selective and potent biological activities, potentially applicable to this compound (Pauls et al., 2001).
Mechanism of Action
Without specific studies or experimental data, it’s difficult to predict the exact mechanism of action of this compound. Its biological activity would likely depend on how it interacts with various biological targets, which in turn would depend on its molecular structure.
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c28-24(16-13-19-8-3-1-4-9-19)26-22-14-15-23-21(18-22)12-7-17-27(23)25(29)20-10-5-2-6-11-20/h1-6,8-11,14-15,18H,7,12-13,16-17H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCCQZCGOHMERK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)CCC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6,7,8-tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane] hydrochloride](/img/structure/B2728507.png)
![(5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2728509.png)


![N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2728516.png)

![5-(4-ethoxy-3-fluorobenzenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B2728518.png)
![Ethyl 5-(4-ethoxy-4-oxobutanamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2728519.png)
![2-Chloro-N-[[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl]propanamide](/img/structure/B2728523.png)

![3-fluoro-N-{3-oxo-3-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propyl}benzene-1-sulfonamide](/img/structure/B2728525.png)
![2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B2728526.png)

